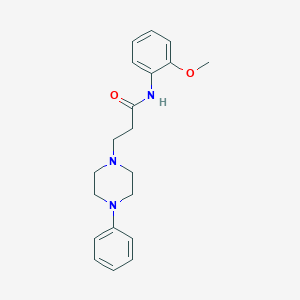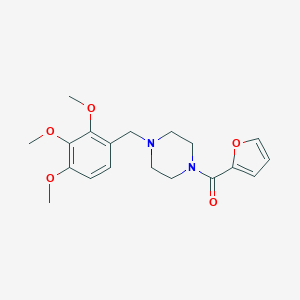
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenylpiperazine moiety connected by a propanamide linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with a suitable acylating agent to form the intermediate 2-methoxyphenylacetamide.
Piperazine Derivative Formation: The intermediate is then reacted with 4-phenylpiperazine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- N~1~-(2-METHOXYPHENYL)-3-(4-METHYLPIPERAZINO)PROPANAMIDE
- N~1~-(2-METHOXYPHENYL)-3-(4-ETHYLPIPERAZINO)PROPANAMIDE
- N~1~-(2-METHOXYPHENYL)-3-(4-BENZYLPIPERAZINO)PROPANAMIDE
Uniqueness
N~1~-(2-METHOXYPHENYL)-3-(4-PHENYLPIPERAZINO)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenylpiperazine moieties contribute to its versatility and potential for various applications.
特性
分子式 |
C20H25N3O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
InChIキー |
NUGHHAYKNGOOAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B249083.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B249086.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)



![1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B249093.png)
![1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE](/img/structure/B249094.png)
![(3,4-DIMETHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B249098.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B249102.png)

